molecular formula C10H8Cl2O3 B13687496 Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

Cat. No.: B13687496
M. Wt: 247.07 g/mol
InChI Key: LQJDFSPERWLISD-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate (CAS: 1284460-72-5) is an organic compound featuring a propanoate ester backbone substituted with a 2,3-dichlorophenyl group at the 3-position and a ketone group at the 2-position. Its molecular formula is $ \text{C}{10}\text{H}{8}\text{Cl}{2}\text{O}{3} $, with a molecular weight of 247.08 g/mol. The compound is primarily utilized in laboratory research, as indicated by supplier data, and its structural features make it a candidate for studying halogenated aromatic systems in medicinal and agrochemical contexts .

The methyl ester group enhances solubility in organic solvents, while the ketone group offers a site for further chemical modifications.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4H,5H2,1H3

InChI Key

LQJDFSPERWLISD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-oxopropanoate+water\text{3-(2,3-dichlorophenyl)-2-oxopropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,3-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalyst​Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

Table 1: Key Compounds for Comparison
Compound Name CAS Number Molecular Formula Key Features Applications/Research Context References
Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate 1284460-72-5 $ \text{C}{10}\text{H}{8}\text{Cl}{2}\text{O}{3} $ 2,3-dichlorophenyl, ketone, methyl ester Laboratory research, synthetic intermediate
Methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate 1223009-88-8 $ \text{C}{11}\text{H}{10}\text{Cl}{2}\text{O}{3} $ 3,4-dichlorobenzyl group, ketone, methyl ester Synthetic chemistry, potential agrochemical studies
Clevidipine Butyrate 167221-71-8 $ \text{C}{21}\text{H}{23}\text{Cl}{2}\text{NO}{6} $ 2,3-dichlorophenyl, dihydropyridine core, ester groups Antihypertensive drug (calcium channel blocker)
3-(2,3-Dichlorophenyl)-1,1-dimethylurea Not specified $ \text{C}{9}\text{H}{10}\text{Cl}{2}\text{N}{2}\text{O} $ 2,3-dichlorophenyl, urea functional group Herbicide (similar to diuron analogs)
Methyl 3-(4-chlorophenyl)-2-oxopropanoate derivatives Not specified $ \text{C}{21}\text{H}{19}\text{ClN}{2}\text{O}{5} $ 4-chlorophenyl, imidazolidinedione core Crystallography studies, pesticide research

Detailed Analysis

Substituent Position Effects
  • 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl: The target compound’s 2,3-dichlorophenyl group creates distinct steric and electronic effects compared to the 3,4-dichloro substitution in methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate. The 2,3-substitution may enhance π-π stacking in aromatic interactions, while 3,4-substitution could improve hydrophobic binding in biological systems .
Functional Group Variations
  • Ester-Ketone vs. Urea or Dihydropyridine :
    • The ester-ketone system in the target compound offers sites for nucleophilic attack (e.g., hydrolysis), whereas urea derivatives exhibit hydrogen-bonding capabilities critical for herbicidal activity .
    • Clevidipine’s dihydropyridine core enables redox-mediated calcium channel modulation, a mechanism absent in simpler esters like the target compound .
Physicochemical Properties
  • Solubility and Reactivity: The methyl ester in the target compound improves solubility in non-polar solvents compared to urea derivatives, which are more polar.

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